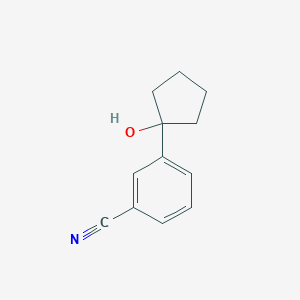![molecular formula C8H11N3OS B13236263 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide typically involves the reaction of 2-chloropyridine-3-carbothioamide with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using recrystallization techniques .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
2-[(2-Hydroxyethyl)amino]pyridine-3-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group, an amino group, and a carbothioamide group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H11N3OS |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)pyridine-3-carbothioamide |
InChI |
InChI=1S/C8H11N3OS/c9-7(13)6-2-1-3-10-8(6)11-4-5-12/h1-3,12H,4-5H2,(H2,9,13)(H,10,11) |
Clé InChI |
PORNPZQCUSETBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NCCO)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
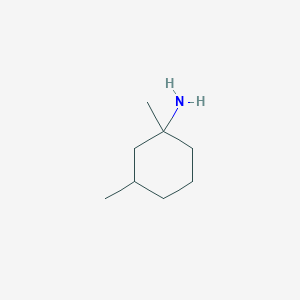



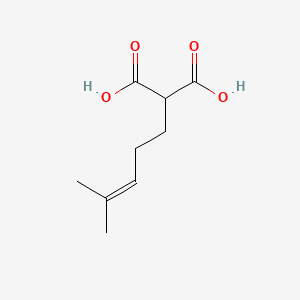
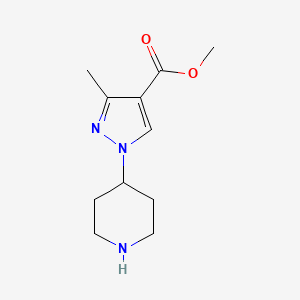
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
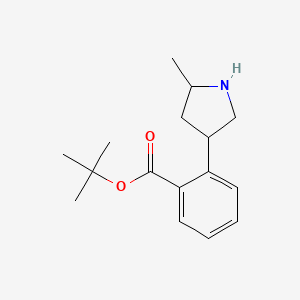
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)


